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molecular formula C10H11N3O2 B8399458 Carbamic acid,1h-pyrrolo[3,2-c]pyridin-4-yl-,ethyl ester

Carbamic acid,1h-pyrrolo[3,2-c]pyridin-4-yl-,ethyl ester

Cat. No. B8399458
M. Wt: 205.21 g/mol
InChI Key: XMGLWHVXPYZDCV-UHFFFAOYSA-N
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Patent
US07566784B2

Procedure details

Sodium metal (0.067 g, 2.9 mmol, 10 eq) was added to a solution of ethyl 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate (0.086 g, 0.29 mmol, 1.0 eq) in a mixture of liquid NH3 (5 mL) and THF (1 mL) at −78° C. The dark blue reaction mixture was stirred at −78° C. for 5 minutes and then was quenched with solid NH4Cl. The clear solution was allowed to warm to room temperature, treated with 10% NaHCO3 and extracted with 10/1 CHCl3/MeOH. The combined organic extracts were dried (Na2SO4), filtered and concentrated in vacuo to afford the product (0.059 g, 100%) as a solid. 1H NMR (CD3OD) δ 7.74 (d, 1H, J=6.0 Hz), 7.21 (d, 1H, J=3.4 Hz), 7.09 (d, 1H, J=5.7Hz), 6.59 (d, 1H, J=3.4Hz), 4.15 (q, 2H, J=7.1 Hz), 1.25 (t, 3H, J=7.1 Hz); MS(ESI+) m/z 206 (M+H)+. Calculated: 206.0930, found: 206.0932.
Quantity
0.067 g
Type
reactant
Reaction Step One
Name
ethyl 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate
Quantity
0.086 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Na].C([N:9]1[C:17]2[CH:16]=[CH:15][N:14]=[C:13]([NH:18][C:19](=[O:23])[O:20][CH2:21][CH3:22])[C:12]=2[CH:11]=[CH:10]1)C1C=CC=CC=1.N>C1COCC1>[NH:9]1[C:17]2[CH:16]=[CH:15][N:14]=[C:13]([NH:18][C:19](=[O:23])[O:20][CH2:21][CH3:22])[C:12]=2[CH:11]=[CH:10]1 |^1:0|

Inputs

Step One
Name
Quantity
0.067 g
Type
reactant
Smiles
[Na]
Name
ethyl 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate
Quantity
0.086 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=CC=2C(=NC=CC21)NC(OCC)=O
Name
Quantity
5 mL
Type
reactant
Smiles
N
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred at −78° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark blue reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with solid NH4Cl
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
treated with 10% NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with 10/1 CHCl3/MeOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1C=CC=2C(=NC=CC21)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.059 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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